9,9-Dimethyl-9-silabicyclo[6.1.0]nonane
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Overview
Description
9,9-Dimethyl-9-silabicyclo[610]nonane is a silicon-containing bicyclic compound with the molecular formula C10H20Si It is characterized by its unique structure, which includes a silicon atom incorporated into a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-9-silabicyclo[6.1.0]nonane typically involves the reaction of suitable precursors under specific conditions. One common method involves the reaction of 1,5-cyclooctadiene with a silicon-containing reagent, such as dichlorodimethylsilane, in the presence of a catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent like tetrahydrofuran, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale synthesis would likely involve optimization of the laboratory-scale methods. This includes scaling up the reaction, ensuring efficient mixing and heat transfer, and implementing purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-9-silabicyclo[6.1.0]nonane can undergo various chemical reactions, including:
Oxidation: The silicon atom in the compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, organometallic reagents; conditions vary depending on the specific substitution reaction.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silicon-containing compounds depending on the reagents used.
Scientific Research Applications
9,9-Dimethyl-9-silabicyclo[6.1.0]nonane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silicon-containing compounds and as a model compound for studying silicon chemistry.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations into its potential use in drug delivery systems and as a component in pharmaceuticals.
Mechanism of Action
The mechanism by which 9,9-Dimethyl-9-silabicyclo[6.1.0]nonane exerts its effects depends on the specific application. In chemical reactions, the silicon atom can act as a reactive center, participating in various transformations. In biological systems, the compound’s interactions with biomolecules are influenced by its unique structure, which can affect binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
9-Silabicyclo[6.1.0]nonane: Similar structure but without the dimethyl groups.
9-Oxabicyclo[6.1.0]nonane: Contains an oxygen atom instead of silicon.
9,9-Dibromobicyclo[6.1.0]nonane: Contains bromine atoms instead of silicon
Uniqueness
9,9-Dimethyl-9-silabicyclo[6.1.0]nonane is unique due to the presence of the silicon atom and the dimethyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
61753-19-3 |
---|---|
Molecular Formula |
C10H20Si |
Molecular Weight |
168.35 g/mol |
IUPAC Name |
9,9-dimethyl-9-silabicyclo[6.1.0]nonane |
InChI |
InChI=1S/C10H20Si/c1-11(2)9-7-5-3-4-6-8-10(9)11/h9-10H,3-8H2,1-2H3 |
InChI Key |
YCJBKVKERYYZPP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C2C1CCCCCC2)C |
Origin of Product |
United States |
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